molecular formula C25H16I2 B3052881 9,9-bis(4-iodophenyl)-9H-fluorene CAS No. 474115-76-9

9,9-bis(4-iodophenyl)-9H-fluorene

Cat. No. B3052881
CAS RN: 474115-76-9
M. Wt: 570.2 g/mol
InChI Key: JMGIDYACTFKFLK-UHFFFAOYSA-N
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Description

“9,9-bis(4-iodophenyl)-9H-fluorene” is a chemical compound that has been used in the synthesis of new aromatic cardo polyamides .


Synthesis Analysis

The compound was prepared in good yield by the sequential diazotization–iodination of 9,9-bis (4-aminophenyl)xanthene with a KI/NaNO2/p-TsOH system in acetonitrile at room temperature .


Chemical Reactions Analysis

The compound was used in a carbonylation polymerization reaction with aromatic diamines and carbon monoxide in DMAc. Pd(PPh3)2Cl2 was used as the catalyst in the presence of PPh3 and 1,8-diazabicyclo[5,4,0]-7-undecene (DBU) .


Physical And Chemical Properties Analysis

The resulting polyamides from the reaction involving “9,9-bis(4-iodophenyl)-9H-fluorene” were amorphous and readily soluble in organic polar solvents such as NMP, DMF, DMAc, DMSO, and Py. They exhibited good thermal stability with a glass-transition temperature of 241–359 °C, a 10% weight loss temperature of 480–492 °C, and a char yield of 47.8–56.7% at 800 °C in nitrogen .

Scientific Research Applications

Synthesis and Photoluminescent Properties

  • Photoluminescent Probes : Novel fluorene compounds, including derivatives of 9,9-bis(4-iodophenyl)-9H-fluorene, show high fluorescence quantum yields, making them useful as fluorescent probes in various applications (Feng, Zhang, Bie, & Chen, 2005).

Material Synthesis and Characterization

  • Monomer for High-Performance Polymers : 9,9-bis(4-iodophenyl)-9H-fluorene derivatives have been used as monomers in the synthesis of polymers, contributing to improved thermal stability in materials like epoxy resin and polycarbonate resin (Wang Ji-ping, 2011).
  • Polyamide and Polyimide Development : Research on 9,9-bis(4-iodophenyl)-9H-fluorene derivatives has led to the creation of aromatic polyamides and polyimides, notable for their solubility in organic solvents and high thermal stability (Hsiao, Yang, & Lin, 1999).

Advanced Applications in Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Fluorene derivatives, including those based on 9,9-bis(4-iodophenyl)-9H-fluorene, have been crucial in developing high-performance OLEDs. These derivatives have contributed to the production of devices with higher efficiency and stability (Ye et al., 2010).

Photophysical Studies

  • Fluorescence and Quenching Analysis : Detailed studies on the photophysical processes of fluorene derivatives, including 9,9-bis(4-iodophenyl)-9H-fluorene, have shown their potential in developing light-emitting materials with applications in various technologies (Feng, Chen, & Bai, 2004).

Mechanism of Action

The mechanism of action of “9,9-bis(4-iodophenyl)-9H-fluorene” in the synthesis of new aromatic polyamides involves a carbonylation polymerization reaction .

properties

IUPAC Name

9,9-bis(4-iodophenyl)fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16I2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGIDYACTFKFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627105
Record name 9,9-Bis(4-iodophenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-bis(4-iodophenyl)-9H-fluorene

CAS RN

474115-76-9
Record name 9,9-Bis(4-iodophenyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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